molecular formula C10H9F3O3 B189235 2',4'-Dimethoxy-2,2,2-trifluoroacetophenone CAS No. 578-16-5

2',4'-Dimethoxy-2,2,2-trifluoroacetophenone

Cat. No. B189235
CAS RN: 578-16-5
M. Wt: 234.17 g/mol
InChI Key: SLMOFSKRLCGLIX-UHFFFAOYSA-N
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Description

“2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone” is a chemical compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol. It is used for research and development purposes .


Synthesis Analysis

The synthesis of “2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone” can be achieved from Trifluoroacetic anhydride and 1,3-Dimethoxybenzene . Another synthesis method involves the coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .


Molecular Structure Analysis

The molecular structure of “2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone” consists of a trifluoroacetophenone core with two methoxy groups attached to the phenyl ring . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

“2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone” can undergo asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . It can also be used as a starting material for the synthesis of fluorinated polymers .


Physical And Chemical Properties Analysis

The melting point of “2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone” is between 48-52 °C (lit.) . The flash point is greater than 230 °F . The polymer films derived from it have good thermal stability with the glass transition temperature of 232–322 °C .

Scientific Research Applications

Solid-State Synthesis of Poly(3’,4’-dimethoxy-2,2’:5’,2"-terthiophene)

  • Scientific Field : Organic Chemistry .
  • Summary of Application : This research involved the synthesis of a new terthiophene monomer: 3’,4’-dimethoxy-2,2’:5’,2"-terthiophene (TMT). The solid-state oxidative polymerizations of TMT were performed in various ratios of oxidant (FeCl3) to monomer (TMT) .
  • Methods of Application : The solid-state oxidative polymerizations of TMT were performed in various ratios of oxidant (FeCl3) to monomer (TMT). The resulting polymers were characterized by 1H-NMR, FTIR, UV-vis-NIR, GPC, X-ray diffraction, CV, as well as TGA and conductivity measurements .
  • Results or Outcomes : The structure and properties of poly(TMT) were compared with those of polyterthiophene [poly(TT)] and poly(3’,4’-ethylenedioxy-2,2’:5’,2"-terthiophene) [poly(TET)] prepared under the same polymerization conditions. The comparison suggested that the dimethoxy-substituted polymer did not display higher crystallinity, thermal stability, conductivity and electrochemical activity than ethylenedioxy substituted one .

Synthesis, growth, and characterization of new stilbazolium derivative single crystal

  • Scientific Field : Materials Science .
  • Summary of Application : A new organic stilbazolium derivative was synthesized and grown by slow evaporation technique. The crystal structure of the grown crystal was solved by single crystal X-ray diffraction analysis .
  • Methods of Application : The crystal was grown by slow evaporation technique. The crystal structure of the grown crystal was solved by single crystal X-ray diffraction analysis. Various functional groups of the grown crystal were identified using FT-IR spectral analysis. The molecular structure of DMPI was further confirmed by 1H NMR and 13C NMR spectral studies .
  • Results or Outcomes : The linear optical studies revealed that the grown crystal has a wide transparency range from 481 to 800 nm, which is suitable for opto-electronic and nonlinear optical applications. The luminescence spectrum of DMPI showed yellow emission radiation at 571 nm .

Environmentally Friendly Epoxidation of Alkenes

  • Scientific Field : Green Chemistry .
  • Summary of Application : 2,2,2-Trifluoroacetophenone is used as an organocatalyst for the environmentally friendly epoxidation of alkenes .
  • Methods of Application : The process involves the use of 2,2,2-trifluoroacetophenone as an organocatalyst and H2O2 as a green oxidant. Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively in high to quantitative yields .
  • Results or Outcomes : The process is cheap, mild, fast, and environmentally friendly. It provides high to quantitative yields utilizing low catalyst loadings .

Synthesis of New Fluorinated Polymers

  • Scientific Field : Polymer Chemistry .
  • Summary of Application : 2,2,2-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers .
  • Results or Outcomes : The new fluorinated polymers synthesized have high average molecular weight, high thermal stability, and good film-forming properties .

Oxidation of Tertiary Amines and Azines to N-Oxides

  • Scientific Field : Organic Chemistry .
  • Summary of Application : 2,2,2-Trifluoroacetophenone is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides .
  • Methods of Application : The process involves the use of 2,2,2-trifluoroacetophenone as an organocatalyst and H2O2 as a green oxidant. Various tertiary amines and azines are oxidized to N-oxides in high to quantitative yields utilizing low catalyst loadings .
  • Results or Outcomes : The process is cheap, mild, fast, and environmentally friendly. It provides high to quantitative yields .

Synthesis of Fluorinated Polymers

  • Scientific Field : Polymer Chemistry .
  • Summary of Application : 2,2,2-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers .
  • Results or Outcomes : The new fluorinated polymers synthesized have high average molecular weight, high thermal stability, and good film-forming properties .

Safety And Hazards

“2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-6-3-4-7(8(5-6)16-2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMOFSKRLCGLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399342
Record name 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dimethoxy-2,2,2-trifluoroacetophenone

CAS RN

578-16-5
Record name 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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